molecular formula C13H15Cl3N2O2 B13134712 Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B13134712
M. Wt: 337.6 g/mol
InChI Key: VWTHSCYKQKVFSA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of chlorine atoms at the 4 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C13H14Cl2N2O2
  • Molecular Weight : Approximately 300.19 g/mol
  • Functional Groups : Ethyl ester, amino group, dichlorinated indole moiety

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell growth. For instance, it has been tested against various cancer cell lines with notable efficacy.
    • A study demonstrated that similar compounds with a dichloro substituent exhibited significant cytotoxicity against cancer cells, suggesting that the presence of chlorine atoms enhances the anticancer properties through increased lipophilicity and electrophilicity, facilitating better interaction with cellular targets .
  • Antimicrobial Properties :
    • Compounds with structural similarities have displayed antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The dichloro substitutions are believed to enhance the antimicrobial efficacy by targeting multiple cellular pathways in bacteria .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting potential neuroprotective effects associated with indole derivatives. The amino group in the structure may contribute to neuroprotection by modulating neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Starting from a suitable indole precursor, chlorination reactions are performed to introduce the dichloro substituents.
  • Esterification : The amino acid derivative is then reacted with an ethyl ester to form the final product.
  • Purification : Various purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their associated biological activities:

Compound NameMolecular FormulaBiological Activity
Ethyl 2-amino-3-(1H-indol-3-yl)propanoateC13H14N2O2Anticancer
2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acidC12H14N2O2Neuroprotective
(R)-2-Amino-3-(5-methylindol-3-yl)propanoic acidC12H14N2O2Antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • In vitro assays indicated that this compound significantly reduced cell viability in various cancer cell lines (e.g., Caco-2 and A549), demonstrating its potential as an anticancer agent .
    • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .
  • Antimicrobial Efficacy :
    • Research highlighted that compounds with dichlorinated phenyl groups showed enhanced antimicrobial activity against Gram-positive bacteria, suggesting a mechanism involving increased penetration and interaction with bacterial membranes .

Properties

Molecular Formula

C13H15Cl3N2O2

Molecular Weight

337.6 g/mol

IUPAC Name

ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H

InChI Key

VWTHSCYKQKVFSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

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